tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Overview
Description
Tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a chemical compound that belongs to the class of organic compounds known as boronic acids and derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a boronic ester group. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been reported to have a wide range of biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Mode of Action
It is known that the compound can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
Biochemical Pathways
It is known that the compound is a significant intermediate of 1h-indazole derivatives , which are involved in a variety of biochemical pathways due to their wide range of biological activities.
Result of Action
Given its potential use as an intermediate in the synthesis of various biologically active compounds , it can be inferred that its effects would largely depend on the specific derivative being synthesized.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level strongly influences the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment in which this compound is used could significantly impact its stability and efficacy.
Biochemical Analysis
Biochemical Properties
tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been shown to interact with serine proteases, forming a covalent bond with the serine residue in the active site. This interaction leads to the inhibition of the enzyme’s activity, making it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of kinases involved in cell signaling pathways, leading to altered phosphorylation states of key signaling proteins. Additionally, it has been shown to affect gene expression by modulating the activity of transcription factors, resulting in changes in the expression levels of target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, forming covalent bonds with key amino acid residues. This binding results in the inhibition of enzyme activity, as seen with serine proteases. Additionally, it can modulate the activity of transcription factors by binding to their DNA-binding domains, thereby affecting gene expression. These interactions highlight the compound’s ability to influence biochemical processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes and modulate gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. Studies have identified threshold doses at which the compound’s beneficial effects are maximized while minimizing toxic effects. These findings are crucial for determining safe and effective dosages for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic process results in the formation of water-soluble metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence metabolic pathways and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, the compound can be targeted to the nucleus by nuclear localization signals, where it can modulate gene expression by interacting with transcription factors. Similarly, its localization to the mitochondria can influence mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the following steps:
Boronic Acid Formation: : The starting material, 4-fluorophenol, is first converted to its corresponding boronic acid derivative through a reaction with a boronic acid reagent such as bis(pinacolato)diboron in the presence of a catalyst like palladium.
Carbamate Formation: : The boronic acid derivative is then reacted with tert-butyl isocyanate to form the carbamate group, resulting in the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: can undergo various types of chemical reactions, including:
Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: : The boronic ester group can be reduced to form boronic acid.
Substitution: : The compound can undergo nucleophilic substitution reactions at the boronic ester group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Fluorinated derivatives of the compound.
Reduction: : Boronic acid derivatives.
Substitution: : Substituted boronic esters or boronic acids.
Scientific Research Applications
Tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is widely used in scientific research due to its unique properties. It is commonly employed in:
Chemistry: : As a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: : In the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: : In the development of pharmaceuticals, especially in the design of boronic acid-based drugs.
Industry: : In the production of advanced materials and polymers.
Comparison with Similar Compounds
Tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is unique due to its specific structural features. Similar compounds include:
Tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
These compounds differ in the position and type of substituents on the phenyl ring, which can affect their reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-11-8-9-13(19)12(10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYMEKZRPHNWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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